Carbamothioic acid, phenyl-, O-phenyl ester
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Overview
Description
Carbamothioic acid, phenyl-, O-phenyl ester: is an organic compound with the molecular formula C13H11NOS. It is also known by other names such as O-phenyl thiocarbamate and phenoxymethanethioamide . This compound is characterized by the presence of a thiocarbamate group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamothioic acid, phenyl-, O-phenyl ester can be synthesized through the reaction of phenyl isothiocyanate with phenol in the presence of a base. The reaction typically proceeds as follows:
Reactants: Phenyl isothiocyanate and phenol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbamothioic acid, phenyl-, O-phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols or amines.
Substitution Products: Various substituted thiocarbamates.
Scientific Research Applications
Carbamothioic acid, phenyl-, O-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, phenyl-, O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Carbamothioic acid, N-phenyl-, O-butyl ester: Similar structure but with a butyl group instead of a phenyl group.
Carbamothioic acid, N-phenyl-, O-methyl ester: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: Carbamothioic acid, phenyl-, O-phenyl ester is unique due to its specific combination of phenyl groups attached to the thiocarbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
O-phenyl N-phenylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKXANCVMXYGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440387 |
Source
|
Record name | Carbamothioic acid, phenyl-, O-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-29-2 |
Source
|
Record name | Carbamothioic acid, phenyl-, O-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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